3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile

Description

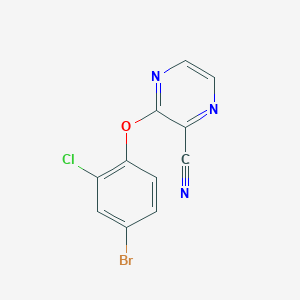

3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile is a halogenated pyrazinecarbonitrile derivative characterized by a pyrazine ring substituted with a carbonitrile group at position 2 and a phenoxy group at position 2. The phenoxy moiety is further substituted with bromine and chlorine at the 4- and 2-positions, respectively (CAS: 1253397-02-2) . This compound is part of a broader class of pyrazine-based molecules used as intermediates in synthesizing bioactive agents, including antimicrobial and anticancer drugs .

Properties

Molecular Formula |

C11H5BrClN3O |

|---|---|

Molecular Weight |

310.53 g/mol |

IUPAC Name |

3-(4-bromo-2-chlorophenoxy)pyrazine-2-carbonitrile |

InChI |

InChI=1S/C11H5BrClN3O/c12-7-1-2-10(8(13)5-7)17-11-9(6-14)15-3-4-16-11/h1-5H |

InChI Key |

ZSAMLTDTRODRQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)OC2=NC=CN=C2C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile typically involves the reaction of 4-bromo-2-chlorophenol with pyrazine-2-carbonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boron reagents are used to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates.

Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.

Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Structural Analogues

Positional Isomers

- 3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile: A positional isomer of the target compound, differing in the halogen placement (bromine at 2-, chlorine at 4- on the phenoxy ring). This positional variation may alter steric interactions and electronic effects, impacting reactivity and target binding .

- 3-(4-Chlorophenoxy)pyrazine-2-carbonitrile: Lacks the bromine substituent, reducing lipophilicity (log P) compared to the target compound. Such differences influence solubility and pharmacokinetic profiles .

Substituent Variations

- 3-(4-Aminophenoxy)pyrazine-2-carbonitrile (CAS: 1250251-50-3): Replaces halogens with an electron-donating amino group. This substitution decreases log P and enhances solubility but may reduce stability due to increased susceptibility to oxidation .

Core Modifications

- 3-[Thiophene-2-sulfonyl]-pyrazine-2-carbonitrile (Compound F): Replaces the phenoxy group with a thiophene-sulfonyl moiety. This modification introduces a sulfonyl group, enhancing hydrogen-bonding capacity and altering receptor binding specificity, as seen in its weak inhibition of the P2Y12 receptor (IC50: ~15.5 μM) .

- 3-Azido-5-(3,4-dimethoxyphenyl)pyrazine-2-carbonitrile : Features an azido group and dimethoxyphenyl substituent, which may confer photochemical reactivity and distinct biological targeting compared to halogenated derivatives .

Physicochemical Properties

| Compound | log P | Solubility | Key Features |

|---|---|---|---|

| 3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile | ~3.5* | Low | High lipophilicity, halogen-driven stability |

| 3-(4-Aminophenoxy)pyrazine-2-carbonitrile | ~2.1* | Moderate | Improved solubility, reduced stability |

| 3-(2',4'-Difluorophenyl)pyrazine-2-carbonitrile | ~2.8* | Moderate | Enhanced metabolic stability |

| 3-[Thiophene-2-sulfonyl]-pyrazine-2-carbonitrile | ~1.9 | High | Sulfonyl group improves polarity |

*Estimated based on structural analogs .

The bromo and chloro substituents in the target compound increase log P (~3.5), complicating chromatographic purification compared to less halogenated derivatives . Fluorinated analogs (e.g., difluorophenyl) balance lipophilicity and solubility, making them more amenable to formulation .

Biological Activity

3-(4-Bromo-2-chlorophenoxy)pyrazine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its potential applications in drug development.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a bromine atom and a chlorophenoxy group, which contributes to its unique biological properties. The structural formula can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active sites or allosteric sites of enzymes, thereby modulating their activity. In receptor studies, it may function as either an agonist or antagonist, influencing various signaling pathways within cells.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound has potential anticancer properties, particularly against various cancer cell lines. For instance, it demonstrated cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines with IC50 values in the micromolar range .

- Antimicrobial Properties : The compound has shown activity against a range of microbial pathogens, indicating potential applications in treating infections.

- Neurological Effects : Some studies have suggested that this compound may influence neurological pathways, although specific mechanisms remain to be fully elucidated .

Anticancer Studies

A study conducted on various pyrazine derivatives highlighted the anticancer potential of this compound. The compound was found to induce apoptosis in cancer cells and arrest the cell cycle at specific phases. Notably:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis |

| HepG2 | 6.0 | Cell cycle arrest |

These findings suggest that the compound's unique structure may contribute to its effectiveness against cancer cells compared to other similar compounds .

Antimicrobial Studies

In antimicrobial assays, this compound exhibited significant inhibitory effects against several bacterial strains. The results are summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 15 µg/mL |

These results indicate the compound's potential as a lead for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

| Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/mL) |

|---|---|---|

| This compound | 5.0 (MCF-7) | 10 (E. coli) |

| 3-(2-Bromo-4-chlorophenoxy)pyrazine-2-carbonitrile | 7.5 (MCF-7) | 12 (E. coli) |

| Pyrrolopyrazine Derivative | 6.5 (MCF-7) | 20 (E. coli) |

The unique substitution pattern of this compound contributes to its enhanced activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.